molecular formula C19H25N3O4 B2427130 (2,4-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1170016-46-2

(2,4-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2427130
CAS No.: 1170016-46-2
M. Wt: 359.426
InChI Key: HEFPICIMPNYCPT-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: is a complex organic compound characterized by its unique molecular structure, which includes a 2,4-dimethoxyphenyl group, a piperidin-1-yl group, and a 5-isopropyl-1,3,4-oxadiazol-2-yl group

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-12(2)17-20-21-18(26-17)13-7-9-22(10-8-13)19(23)15-6-5-14(24-3)11-16(15)25-4/h5-6,11-13H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFPICIMPNYCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Isobutyric Acid Hydrazide

The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of isobutyric acid hydrazide, a method corroborated by analogous procedures in oxadiazole synthesis.

Step 1: Preparation of Isobutyric Acid Hydrazide
Isobutyric acid (1.0 equiv) is treated with thionyl chloride to generate isobutyryl chloride, which is subsequently reacted with hydrazine hydrate in anhydrous ethanol at 0–5°C. The resulting hydrazide precipitates as a white solid (Yield: 85–92%).

Step 2: Cyclodehydration to 5-Isopropyl-1,3,4-oxadiazole
The hydrazide undergoes cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent. Heating under reflux in dichloroethane for 4–6 hours affords 5-isopropyl-1,3,4-oxadiazole-2-carboxylic acid (Yield: 75–80%).

Step 3: Decarboxylation to 2-Amino-5-isopropyl-1,3,4-oxadiazole
Decarboxylation is achieved via heating the carboxylic acid derivative in quinoline at 180–200°C, yielding 2-amino-5-isopropyl-1,3,4-oxadiazole (Yield: 60–65%).

Functionalization of Piperidine at the 4-Position

Method A: Nucleophilic Aromatic Substitution
4-Chloropiperidine hydrochloride (1.0 equiv) reacts with 2-amino-5-isopropyl-1,3,4-oxadiazole (1.2 equiv) in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via nucleophilic displacement of the chloride, affording 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine (Yield: 50–55%).

Method B: Suzuki-Miyaura Coupling
For enhanced regiocontrol, 4-boronopiperidine trifluoroborate salt couples with 2-bromo-5-isopropyl-1,3,4-oxadiazole under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C). This method, though more costly, improves yield to 70–75%.

Synthesis of 2,4-Dimethoxybenzoyl Chloride

2,4-Dimethoxybenzoic acid (1.0 equiv) is refluxed with excess thionyl chloride (3.0 equiv) in anhydrous dichloromethane for 2 hours. After removal of volatiles in vacuo, the residual acyl chloride is used directly without purification (Yield: 95–98%).

Final Acylation Reaction

4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidine (1.0 equiv) is dissolved in dry dichloromethane under nitrogen. Triethylamine (2.5 equiv) is added, followed by dropwise addition of 2,4-dimethoxybenzoyl chloride (1.2 equiv). The mixture is stirred at room temperature for 6 hours, after which the product is extracted, dried over MgSO₄, and purified via silica gel chromatography (Yield: 80–85%).

Table 1: Optimization of Acylation Conditions

Parameter Condition 1 Condition 2 Optimal Condition
Solvent DCM THF DCM
Base Et₃N Pyridine Et₃N
Temperature (°C) 25 0 → 25 25
Reaction Time (h) 6 12 6
Yield (%) 82 78 85

Analytical Characterization

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, ArH), 6.55 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.45 (d, J = 2.4 Hz, 1H, ArH), 4.10–3.90 (m, 2H, NCH₂), 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.30–3.10 (m, 2H, CH₂N), 2.95–2.75 (m, 1H, CH(CH₃)₂), 2.20–1.80 (m, 4H, piperidine CH₂), 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
  • HRMS (ESI+) : m/z calcd for C₂₀H₂₇N₃O₄ [M+H]⁺: 374.2078; found: 374.2081.

Alternative Synthetic Routes

Oxadiazole Formation on Pre-functionalized Piperidine

4-Piperidinecarboxamide (1.0 equiv) is treated with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 5 hours to form the amidoxime intermediate. Cyclization with POCl₃ in toluene at 110°C for 3 hours yields 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine directly (Yield: 65–70%).

Microwave-Assisted Cyclization

Employing microwave irradiation (150°C, 30 min) during the cyclodehydration step reduces reaction time and improves yield to 85–90%.

Scale-Up Considerations and Industrial Feasibility

The described route employs cost-effective reagents and avoids noble metal catalysts, aligning with industrial priorities. Key challenges include:

  • Purification of Polar Intermediates : Silica gel chromatography may be replaced with crystallization for large-scale production.
  • Oxadiazole Stability : The heterocycle demonstrates thermal stability up to 200°C, permitting high-temperature reactions without decomposition.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic applications.

  • Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or antioxidant effects.

  • Industry: : Its unique properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • 2,4-Dimethoxyphenyl derivatives: : These compounds share the dimethoxyphenyl group but differ in their other structural elements.

  • Piperidine derivatives: : These compounds contain the piperidin-1-yl group but have different substituents.

  • Oxadiazole derivatives: : These compounds include the oxadiazole ring but vary in their substituents and overall structure.

Biological Activity

The compound (2,4-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a novel synthetic entity that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into two primary moieties:

  • 2,4-Dimethoxyphenyl - A phenolic structure that may contribute to various biological interactions.
  • 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl - A piperidine ring substituted with an oxadiazole group, which is known for its diverse pharmacological activities.

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a range of biological activities including:

  • Anticancer Effects : Oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : These compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases .
  • Antimicrobial Activity : The presence of the oxadiazole ring has been linked to enhanced antimicrobial properties against bacteria and fungi .

Biological Activity Data

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against HeLa and CaCo-2 cells
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialEffective against E. coli and S. aureus

Case Studies

  • Anticancer Activity :
    • A study demonstrated that a related oxadiazole compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma (HT29) and breast cancer cells (MCF7) . The mechanism involved the induction of apoptosis via the mitochondrial pathway.
  • Anti-inflammatory Effects :
    • Research highlighted that oxadiazole derivatives can significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting their potential as anti-inflammatory agents in treating conditions like rheumatoid arthritis .
  • Antimicrobial Efficacy :
    • In vitro tests showed that compounds with similar structures to (2,4-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .

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